LAU159

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

LAU159 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Neuroscience Research: This compound is used to study the modulation of gamma-aminobutyric acid type A receptors, which are crucial for understanding various neurological disorders.

Pharmacology: It serves as a tool compound for investigating the pharmacological properties of gamma-aminobutyric acid type A receptor modulators.

Mécanisme D'action

LAU159 exerts its effects by binding to the alpha1beta3 subunit of the gamma-aminobutyric acid type A receptor. This binding enhances the receptor’s response to gamma-aminobutyric acid, leading to increased chloride ion influx and hyperpolarization of the neuron. This hyperpolarization inhibits neuronal firing, producing a calming effect .

Safety and Hazards

While specific safety and hazard information for LAU159 is not available, it is generally recommended to use protective gloves, safety goggles with side-shields, and impervious clothing when handling such compounds .

Relevant Papers The paper “Identification of novel positive allosteric modulators and null modulators at the GABAA receptor α+β- interface” by Varagic Z, et al. discusses this compound .

Analyse Biochimique

Biochemical Properties

LAU159 interacts with the α1β3 GABA(A) receptor, a type of GABA receptor. The interaction between this compound and the α1β3 GABA(A) receptor is characterized by an EC50 of 2.2 μM . This interaction enhances the function of the receptor, leading to increased inhibitory neurotransmission .

Cellular Effects

This compound, through its modulation of the α1β3 GABA(A) receptor, can influence various cellular processes. By enhancing inhibitory neurotransmission, it can affect cell signaling pathways and gene expression related to neurotransmission. Additionally, it can influence cellular metabolism by affecting the function of neurons .

Molecular Mechanism

This compound acts as a positive allosteric modulator of the α1β3 GABA(A) receptor . This means that it binds to a site on the receptor different from the active site, and enhances the receptor’s response to its ligand, GABA. This results in increased inhibitory neurotransmission .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of LAU159 involves multiple steps, starting from commercially available starting materials. The key steps include:

Formation of the pyrazoloquinoline core: This is achieved through a cyclization reaction involving a substituted aniline and a suitable diketone.

Introduction of the chloro substituent: This step typically involves a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring compliance with industrial safety and environmental regulations.

Analyse Des Réactions Chimiques

Types of Reactions

LAU159 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the quinoline core or other functional groups.

Substitution: The chloro and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted pyrazoloquinolines .

Comparaison Avec Des Composés Similaires

Similar Compounds

Diazepam: A well-known benzodiazepine that also modulates gamma-aminobutyric acid type A receptors but has a broader subunit selectivity.

Zolpidem: A non-benzodiazepine hypnotic that selectively targets the alpha1 subunit of gamma-aminobutyric acid type A receptors.

Clonazepam: Another benzodiazepine with a broader spectrum of activity on gamma-aminobutyric acid type A receptors

Uniqueness of LAU159

This compound is unique due to its high selectivity for the alpha1beta3 subunit combination of gamma-aminobutyric acid type A receptors. This selectivity allows for more targeted studies and potential therapeutic applications with fewer side effects compared to less selective compounds .

Propriétés

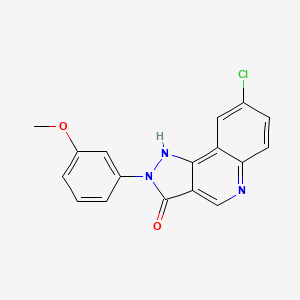

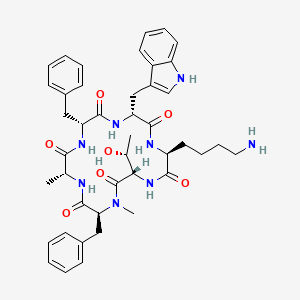

IUPAC Name |

8-chloro-2-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN3O2/c1-23-12-4-2-3-11(8-12)21-17(22)14-9-19-15-6-5-10(18)7-13(15)16(14)20-21/h2-9,20H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAQDEKQVYZRUSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2S)-3-hydroxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-6-oxo-1H-pyridine-2-carboxamide](/img/structure/B608407.png)

![methyl (2E,4E)-11-[(2R,3R)-3-(hydroxymethyl)-4-oxooxetan-2-yl]-3,5,7-trimethylundeca-2,4-dienoate](/img/structure/B608422.png)

![(1R,9S,12S,13R,14S,17S,18E,20R,21R,23S,24R,25S,27R)-17-ethyl-1,14,20-trihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B608424.png)